REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1.[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=1>O.C(O)C>[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[CH:11][C:10]([C:7]2[CH:8]=[CH:9][C:4]([CH3:3])=[CH:5][CH:6]=2)=[O:12])=[CH:16][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
27.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.563 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 3.75 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid matter was filtered
|
Type
|
WASH
|
Details
|
washed with cold water and ethanol
|
Reaction Time |
3.75 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C=CC(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1.[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=1>O.C(O)C>[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[CH:11][C:10]([C:7]2[CH:8]=[CH:9][C:4]([CH3:3])=[CH:5][CH:6]=2)=[O:12])=[CH:16][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
27.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.563 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 3.75 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid matter was filtered
|
Type
|
WASH
|
Details
|
washed with cold water and ethanol
|
Reaction Time |
3.75 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C=CC(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1.[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=1>O.C(O)C>[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[CH:11][C:10]([C:7]2[CH:8]=[CH:9][C:4]([CH3:3])=[CH:5][CH:6]=2)=[O:12])=[CH:16][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
27.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.563 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 3.75 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid matter was filtered
|
Type
|
WASH
|
Details
|
washed with cold water and ethanol
|
Reaction Time |
3.75 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C=CC(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |